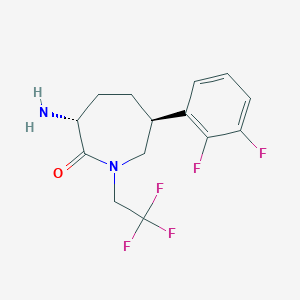

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

Vue d'ensemble

Description

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the azepanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.

Incorporation of the difluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Addition of the trifluoroethyl group: This step may involve nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Synthetic Route from 1,2-Difluorobenzene

This method, described in patent WO2010144293A1 , employs sequential functionalization and cyclization steps:

Key Reaction Steps:

-

Synthesis of Difluorocinnamaldehyde (II)

-

1,4-Nitromethane Addition

-

Knoevenagel Condensation

-

Hydrogenation and Trifluoroethylation

Table 1: Reaction Conditions for Patent Route

Alternative Routes via Ring-Closing Metathesis and Rh-Catalyzed Addition

The Organic Letters publication describes two distinct pathways:

Route A: Ring-Closing Metathesis (RCM)

-

Key Intermediate : Styrene 7 .

-

Catalyst : Grubbs second-generation catalyst.

-

Conditions : Toluene, reflux.

-

Outcome : Cyclizes to form the azepanone core with <10% epimerization .

Route B: Rh-Catalyzed Diastereoselective Addition

-

Substrate : Nitroalkene 16 .

-

Catalyst : Rhodium with chiral phosphine ligands.

-

Conditions : Arylboronic acid addition in THF/HO.

Table 2: Comparison of Alternative Routes

Critical Reaction Optimizations

-

Stereochemical Control :

-

Efficiency Enhancements :

Structural and Mechanistic Insights

-

Hydrogenation Mechanism : LiCl additives suppress undesired reduction pathways, favoring amine ester (V) formation .

-

Trifluoroethylation : Proceeds via SN2 displacement, with triethylamine scavenging H to drive the reaction .

Challenges and Solutions

-

Epimerization Risk : Addressed using non-polar solvents (e.g., MTBE) during HCl salt formation .

-

Byproduct Formation : Controlled via precise stoichiometry of CFCHOTf and base .

This synthesis exemplifies modern strategies in stereoselective catalysis and process chemistry, enabling large-scale production of telcagepant’s critical intermediate.

Applications De Recherche Scientifique

CGRP Receptor Antagonism

One of the primary applications of this compound is its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is implicated in migraine pathophysiology, and antagonists have been developed to mitigate migraine attacks. The compound has shown effectiveness in inhibiting CGRP receptor activity, making it a candidate for migraine treatment.

Case Study : A study published in Organic Letters detailed two novel synthetic routes for the compound, highlighting its potential as a CGRP antagonist and its pharmacological efficacy in preclinical models .

Antidepressant Activity

Research indicates that compounds similar to (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one may exhibit antidepressant properties. The modulation of specific neurotransmitter systems could provide therapeutic benefits for patients with depression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. By targeting specific pathways involved in inflammation, it could be beneficial for treating conditions characterized by excessive inflammatory responses.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,6S)-3-Amino-6-phenyl-1-(2,2,2-trifluoroethyl)azepan-2-one: Lacks the difluorophenyl group.

(3R,6S)-3-Amino-6-(2,3-dichlorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Contains dichlorophenyl instead of difluorophenyl.

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-ethylazepan-2-one: Lacks the trifluoroethyl group.

Uniqueness

The unique combination of amino, difluorophenyl, and trifluoroethyl groups in (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development.

Activité Biologique

Chemical Identity

- IUPAC Name : (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one

- CAS Number : 953077-37-7

- Molecular Formula : C14H16ClF5N2O

- Molecular Weight : 358.74 g/mol

This compound is a derivative of the calcitonin gene-related peptide (CGRP) receptor antagonist and has been studied for its potential therapeutic applications in various biological contexts.

This compound acts primarily as an antagonist at the CGRP receptor. This receptor is implicated in several physiological processes including pain modulation, vascular regulation, and inflammatory responses. The CGRP pathway is significant in conditions such as migraines and cardiovascular diseases.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties :

- Vasodilation :

- Pain Relief :

Study 1: In vitro Analysis of CGRP Antagonism

A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results demonstrated that treatment with this compound significantly reduced TNFα-induced adhesion of monocytes by approximately 50%, indicating its potential role in mitigating vascular inflammation .

Study 2: Animal Model for Migraine

In a murine model of migraine, administration of the compound resulted in a notable decrease in hyperalgesia compared to controls. This suggests its efficacy as a therapeutic agent for migraine management through modulation of the CGRP pathway .

Data Summary

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | Reduced leukocyte adhesion |

| Vasodilation | CGRP receptor antagonism | Decreased blood pressure |

| Pain relief | Modulation of pain pathways | Reduced hyperalgesia |

Propriétés

IUPAC Name |

(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZIJLDLJMKBRZ-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635341 | |

| Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781650-41-7 | |

| Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.